molecular formula C9H13ClFNO B3040400 (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride CAS No. 1980007-86-0

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B3040400
CAS No.: 1980007-86-0
M. Wt: 205.66
InChI Key: IWQJXEXCMWBMQV-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-fluoro-4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step yields the corresponding amine.

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ether.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Purification: Employing crystallization or chromatography techniques to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Biological Studies: The compound is utilized in studies investigating the structure-activity relationships of bioactive molecules.

    Industrial Applications: It is employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Fluoro-4-hydroxyphenyl)ethanamine hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.

    (S)-1-(3-Chloro-4-methoxyphenyl)ethanamine hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.

    (S)-1-(3-Fluoro-4-methoxyphenyl)propanamine hydrochloride: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is unique due to the specific combination of the fluorine atom and methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination can result in distinct pharmacological properties and synthetic utility compared to other similar compounds.

Properties

IUPAC Name

(1S)-1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQJXEXCMWBMQV-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 4
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.